molecular formula C16H19N3O4 B11996896 4-hydroxy-2-oxo-N'-propanoyl-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

4-hydroxy-2-oxo-N'-propanoyl-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

Katalognummer: B11996896
Molekulargewicht: 317.34 g/mol
InChI-Schlüssel: QUNDKECZTKKGKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-2-oxo-N’-propionyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a unique structure that includes a quinoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N’-propionyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a hydrazide under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. This could include the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-2-oxo-N’-propionyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

4-hydroxy-2-oxo-N’-propionyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-hydroxy-2-oxo-N’-propionyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinoline derivatives and hydrazides, such as:

  • 4-hydroxy-2-oxo-1-propyl-N’-undecanoyl-1,2-dihydro-3-quinolinecarbohydrazide
  • 4-hydroxy-N’-(4-methylbenzoyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide

Uniqueness

What sets 4-hydroxy-2-oxo-N’-propionyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide apart is its specific functional groups and the unique arrangement of atoms within its structure. This uniqueness can result in distinct chemical and biological properties, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C16H19N3O4

Molekulargewicht

317.34 g/mol

IUPAC-Name

4-hydroxy-2-oxo-N'-propanoyl-1-propylquinoline-3-carbohydrazide

InChI

InChI=1S/C16H19N3O4/c1-3-9-19-11-8-6-5-7-10(11)14(21)13(16(19)23)15(22)18-17-12(20)4-2/h5-8,21H,3-4,9H2,1-2H3,(H,17,20)(H,18,22)

InChI-Schlüssel

QUNDKECZTKKGKZ-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)CC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.